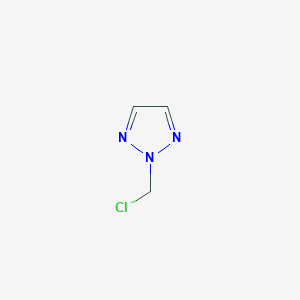

2-(Chloromethyl)-2H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGPKCHJKNCEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603544 | |

| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80199-90-2 | |

| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Chloromethyl)-2H-1,2,3-triazole: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole ring substituted at the N2 position with a chloromethyl group.[1] The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry, known for its stability under various physiological conditions, including acidic and basic environments, as well as oxidative and reductive processes.[2][3] This stability, combined with the ring's dipole moment and its capacity for hydrogen bonding, makes it an attractive scaffold for designing novel therapeutic agents.[2] The presence of the reactive chloromethyl group on the 2H-1,2,3-triazole core provides a versatile handle for further chemical modifications, positioning this compound as a valuable building block in the synthesis of a diverse array of functionalized molecules for applications in pharmaceuticals, agrochemicals, and materials science.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic routes, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting its behavior in biological systems.

General and Structural Information

| Property | Value | Source |

| CAS Number | 80199-90-2 | [1] |

| Molecular Formula | C3H4ClN3 | [1][4] |

| Molecular Weight | 117.54 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=NN(N=C1)CCl | [1][4] |

| InChI Key | PRGPKCHJKNCEOZ-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data

Spectroscopic analysis provides critical insights into the structural framework of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

13C NMR : The carbon atoms of the triazole ring (C4 and C5) are expected to resonate in the range of δ 135-140 ppm.[1] This chemical shift is characteristic of sp² hybridized carbons within an electron-deficient aromatic system.[1] The chemical shifts are sensitive to the electronic nature of the substituents on the triazole ring.[1]

-

-

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy :

-

Triazole derivatives typically show absorption in the UV region, which is indicative of their π-electron systems.[1] For this compound, a moderate UV absorption is anticipated in the 200-320 nm range.[1] The chloromethyl group, being separated from the triazole ring by a methylene bridge, is expected to have a minimal direct impact on the absorption spectrum.[1] However, its electron-withdrawing nature may cause subtle shifts in the absorption maxima.[1]

-

Predicted Physicochemical Parameters

| Property | Predicted Value | Source |

| XlogP | 0.9 | [4] |

| Monoisotopic Mass | 117.00938 Da | [4] |

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a synthetic intermediate.

Synthetic Methodologies

Several synthetic strategies can be employed to prepare this compound and its parent 2H-1,2,3-triazole scaffold.

-

Three-Component Reaction : A notable one-pot process involves the copper(I)-catalyzed cycloaddition of a terminal alkyne, sodium azide, and formaldehyde to yield 2-hydroxymethyl-2H-1,2,3-triazoles.[5] This intermediate can then be converted to the corresponding chloromethyl derivative.

-

Direct Chloromethylation : This method involves the reaction of a pre-formed 1,2,3-triazole with a chloromethylating agent like chloromethyl methyl ether under acidic conditions.[1]

-

From Hydroxymethyl-1,2,3-triazoles : A practical and scalable approach involves the chlorination of 2-hydroxymethyl-2H-1,2,3-triazoles using reagents like phosphorus pentachloride (PCl₅).[5]

-

Huisgen Cycloaddition : The classical thermal reaction between an azide and an alkyne can produce a mixture of 1H and 2H regioisomers, which would then require separation.[1]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" approach is highly efficient for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][6] While this method is primarily used for 1,4-isomers, modifications and specific starting materials can be used to access other substitution patterns.

A generalized workflow for the synthesis starting from a hydroxymethyl intermediate is depicted below.

Caption: Synthetic pathway from terminal alkynes to this compound.

Chemical Reactivity

The primary mode of reactivity for this compound is centered around the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of a wide range of functional groups.

-

Nucleophilic Substitution : The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of functionalized 2-substituted-2H-1,2,3-triazoles.[1]

-

Conversion to Azidomethyl Derivatives : Reaction with sodium azide (NaN₃) provides the corresponding 2-azidomethyl-2H-1,2,3-triazole, which is a versatile precursor for further "click" reactions.[5]

-

Cycloaddition Reactions : The triazole ring itself can participate in cycloaddition reactions, offering pathways to more complex heterocyclic systems.[1]

The reactivity of the chloromethyl group makes this compound a valuable electrophile in organic synthesis.[5]

Applications in Drug Discovery and Development

The 1,2,3-triazole scaffold is a prominent feature in a number of clinically used drugs and is a focal point of extensive research in medicinal chemistry.[7][8] The inherent properties of the triazole ring, such as its metabolic stability and ability to engage in hydrogen bonding, contribute to its success as a pharmacophore.[2]

Biological Activities of 1,2,3-Triazole Derivatives

Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity : The triazole core is a well-established pharmacophore in antifungal agents.[1][9]

-

Anticancer Properties : Numerous 1,2,3-triazole-containing compounds have shown cytotoxic effects against various cancer cell lines, making them promising candidates for the development of new anticancer drugs.[1][10]

-

Anti-inflammatory Effects : Some triazole derivatives have been found to modulate inflammatory pathways.[1]

-

Antiviral and Other Activities : The therapeutic potential of 1,2,3-triazoles extends to antiviral, anticonvulsant, and anti-Alzheimer's applications.[7][11]

The utility of this compound lies in its role as a key intermediate for synthesizing novel compounds with these potential therapeutic applications.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

General Precautions : Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12][13] Use only in a well-ventilated area.[13][14]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[12][13][15]

-

In Case of Exposure :

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[13][14]

It is imperative to consult the specific Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its straightforward synthesis, coupled with the reactivity of the chloromethyl group, allows for the facile introduction of diverse functionalities. The inherent stability and favorable pharmacological properties of the 1,2,3-triazole core further enhance its appeal in the field of drug discovery. A comprehensive understanding of its physicochemical properties and reactivity is essential for harnessing its full potential in the design and synthesis of next-generation pharmaceuticals and other functional materials.

References

-

Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters - ACS Publications. Available from: [Link]

-

Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P. falciparum. SciELO South Africa. (2013-08). Available from: [Link]

-

This compound. PubChemLite. Available from: [Link]

-

Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of 2H-1,2,3-triazole by Buchwald's method. ResearchGate. (2021-12). Available from: [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC - NIH. Available from: [Link]

-

Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. PMC - NIH. (2022-08-23). Available from: [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available from: [Link]..

-

A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. (2022-01-06). Available from: [Link]

-

An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. Available from: [Link]

-

1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. (2021-12-06). Available from: [Link]

-

Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. PubMed. (2020). Available from: [Link]

-

Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available from: [Link]

-

Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. ResearchGate. (2025-08-06). Available from: [Link]

-

1,2,3-Triazole. Wikipedia. Available from: [Link]

-

1H-1,2,3-Triazole. American Chemical Society. (2020-12-07). Available from: [Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH. (2023-06-16). Available from: [Link]

Sources

- 1. Buy this compound | 80199-90-2 [smolecule.com]

- 2. Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum [scielo.org.za]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C3H4ClN3) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis and Application of 1,2,3-Triazole Derivatives | Molecules | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Chloromethyl)-2H-1,2,3-triazole

Foreword: The Architectural Nuances of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold has emerged as a cornerstone of molecular design.[1][2] Its facile and regioselective synthesis, primarily through the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has propelled its integration into a vast array of functional molecules, from active pharmaceutical ingredients to advanced polymers.[1][3] Among its many derivatives, 2-(Chloromethyl)-2H-1,2,3-triazole stands out as a particularly valuable building block. The presence of a reactive chloromethyl group attached to the N2 position of the stable triazole ring offers a versatile handle for further chemical elaboration, enabling the construction of complex molecular architectures.[4]

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of this compound. We will delve into the precise geometry of the triazole core, explore the rotational freedom of the chloromethyl substituent, and outline the state-of-the-art experimental and computational methodologies employed to elucidate these characteristics. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistically-grounded understanding of this important synthetic intermediate.

Molecular Structure: A Hybrid of Aromaticity and Reactivity

The molecular architecture of this compound is defined by a planar, five-membered heterocyclic ring to which a chloromethyl group is attached. The 2H-tautomer of the 1,2,3-triazole ring is known to be the more stable isomer in the gas phase.[5] This stability is a consequence of its aromatic character, derived from the delocalization of six π-electrons across the ring system.

The 2H-1,2,3-triazole Core: A Foundation of Stability

High-resolution spectroscopic studies, specifically millimeter-wave spectroscopy, on the parent 2H-1,2,3-triazole have provided a highly accurate semi-experimental equilibrium (reSE) structure.[5] This data serves as an excellent baseline for understanding the geometry of the triazole ring in its substituted derivatives. The key structural parameters of the parent 2H-1,2,3-triazole are summarized in the table below. The planarity of the ring is a critical feature, influencing its electronic properties and how it interacts with other molecules.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | N-N | ~1.31 Å |

| Bond Length | N-C | ~1.35 Å |

| Bond Length | C-C | ~1.40 Å |

| Bond Angle | C-N-N | ~108.7° |

| Bond Angle | N-N-C | ~108.7° |

| Bond Angle | N-C-C | ~106.9° |

Note: These are approximate values derived from the parent 2H-1,2,3-triazole and may vary slightly upon substitution.

The substitution of a hydrogen atom with a chloromethyl group at the N2 position is expected to induce minor perturbations in these bond lengths and angles due to electronic and steric effects. However, the fundamental planarity and aromaticity of the triazole ring are preserved.

Caption: A typical computational workflow for conformational analysis.

Based on theoretical studies of related molecules, the most stable conformation is likely one where the C-Cl bond is positioned out of the plane of the triazole ring to minimize steric clashes with the ring atoms. The rotational barrier is expected to be relatively low, on the order of a few kcal/mol, allowing for rapid interconversion between conformers at room temperature. A detailed understanding of these conformational preferences is crucial for molecular docking studies and rational drug design, as the lowest energy conformation in the gas phase or solution may not be the bioactive conformation when bound to a biological target.

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for a thorough understanding of this compound.

Synthesis and Characterization: An Experimental Protocol

The synthesis of this compound typically proceeds through a two-step sequence starting from a terminal alkyne.

Step 1: Synthesis of 2-(Hydroxymethyl)-2H-1,2,3-triazole

This step often utilizes a variation of the "click" reaction, a three-component coupling of a terminal alkyne, sodium azide, and formaldehyde, catalyzed by a copper(I) species. [3]

-

Reaction Setup : A suitable terminal alkyne, sodium azide, and an aqueous solution of formaldehyde are dissolved in a solvent mixture, often including water and an organic co-solvent like t-butanol or dioxane.

-

Catalyst Addition : A copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is added to the reaction mixture.

-

Reaction : The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification : The reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the 2-(hydroxymethyl)-2H-1,2,3-triazole intermediate.

Step 2: Chlorination of 2-(Hydroxymethyl)-2H-1,2,3-triazole

The hydroxyl group of the intermediate is then converted to a chloride.

-

Chlorinating Agent : The 2-(hydroxymethyl)-2H-1,2,3-triazole is dissolved in an appropriate solvent and treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Reaction Conditions : The reaction is typically carried out at reduced temperatures initially and then allowed to warm to room temperature or heated to ensure complete conversion.

-

Quenching and Extraction : The reaction is carefully quenched, and the product is extracted into an organic solvent.

-

Purification : The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation or chromatography.

Caption: Synthetic route to this compound.

Computational Chemistry: A Theoretical Lens

In the absence of a definitive single-crystal X-ray structure for this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable. [6][7][8]

-

Geometry Optimization : DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) can provide a highly accurate prediction of the molecule's lowest energy geometry. This allows for the determination of bond lengths, bond angles, and dihedral angles.

-

Conformational Searching : To explore the rotational landscape of the chloromethyl group, a relaxed potential energy surface scan can be performed. This involves systematically rotating the N3-N2-C-Cl dihedral angle and performing a geometry optimization at each step. The resulting energy profile reveals the stable conformers and the energy barriers between them.

-

Spectroscopic Prediction : DFT calculations can also predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical spectra with experimental data provides a powerful method for structural validation.

Applications and Future Directions

The dual-functionality of this compound—a stable aromatic core and a reactive electrophilic side chain—makes it a highly sought-after intermediate. [4]In pharmaceutical development, it serves as a scaffold for creating libraries of compounds for high-throughput screening against various biological targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, while the chloromethyl group allows for covalent attachment or further diversification. [1][2]In materials science, it can be used to synthesize functionalized polymers and surfaces.

Future research will likely focus on expanding the synthetic utility of this building block, exploring its incorporation into novel drug candidates, and conducting more detailed physical organic studies to precisely map its conformational landscape and reactivity profile. A single-crystal X-ray diffraction study would be of particular value to the scientific community, providing definitive experimental validation of its solid-state structure.

References

-

Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics. [Link]

-

Regioective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 C-H Activation. Supporting Information. [Link]

-

Internal rotational motion of the chloromethyl group of the jet-cooled benzyl chloride molecule. The Journal of Physical Chemistry A. [Link]

-

Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry. [Link]

-

This compound. PubChemLite. [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

-

Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. ChemistrySelect. [Link]

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

-

Synthesis of 2H-1,2,3-triazole by Buchwald's method. ResearchGate. [Link]

-

1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies. Scientific Reports. [Link]

-

Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. Scientific Reports. [Link]

-

CCCBDB Experimental rotational barriers. Computational Chemistry Comparison and Benchmark Database. [Link]

-

The Largest Curated Crystal Structure Database. CCDC. [Link]

-

Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Molecules. [Link]

-

An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. ResearchGate. [Link]

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. [Link]

-

Turn: Weak Interactions and Rotational Barriers in Molecules-Insights from Substituted Butynes. The Journal of Physical Chemistry A. [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]

-

CCDC 2130342: Experimental Crystal Structure Determination. Creighton ResearchWorks. [Link]

-

Restricted rotations and stereodynamics of aziridine-2-methanol derivatives. ResearchGate. [Link]

-

Triazoles. PubChem. [Link]

-

1,2,3-Triazole. Wikipedia. [Link]

-

Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry. [Link]

-

Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules. [Link]

-

Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Iraqi National Journal of Chemistry. [Link]

Sources

- 1. Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum [scielo.org.za]

- 2. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 80199-90-2 [smolecule.com]

- 5. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic Blueprint of 2-(Chloromethyl)-2H-1,2,3-triazole: A Technical Guide for Researchers

Introduction: The Versatility of a Reactive Heterocycle

2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a 1,2,3-triazole ring substituted at the 2-position with a reactive chloromethyl group, makes it a valuable building block for the synthesis of more complex molecules. The triazole moiety itself is a known pharmacophore, and the chloromethyl group provides a convenient handle for introducing this scaffold into a wide range of molecular architectures through nucleophilic substitution reactions.

This guide provides an in-depth technical overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the unambiguous identification and characterization of this compound. As direct experimental spectra are not always readily available in consolidated form, this document synthesizes data from analogous compounds and foundational spectroscopic principles to provide a robust predictive framework for researchers. The methodologies for acquiring this data are also detailed, ensuring that this guide serves as a practical tool for scientists in drug development and related fields.

Molecular Structure and Isomerism

The 1,2,3-triazole ring system can exist as different tautomers and regioisomers. For the chloromethyl-substituted variant, the key distinction lies in the attachment point of the chloromethyl group to the triazole ring. This guide focuses specifically on the 2-substituted isomer, this compound. The correct assignment of this substitution pattern is critical and is definitively achieved through a combination of spectroscopic techniques, particularly 1D and 2D NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The symmetry of the 2-substituted triazole ring leads to a simplified spectrum compared to its 1-substituted counterpart.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two distinct singlets, reflecting the two unique proton environments in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~7.85 | Singlet | 2H | Triazole C-H | The two protons on the triazole ring (at C4 and C5) are chemically equivalent due to the C₂ᵥ symmetry of the 2-substituted ring. This results in a characteristic singlet in the aromatic region. For comparison, the triazole protons in 2-(m-tolyl)-2H-1,2,3-triazole appear as a singlet at δ 7.83 ppm[1]. |

| ~5.90 | Singlet | 2H | N-CH₂-Cl | The methylene protons are adjacent to an electronegative chlorine atom and the triazole ring, resulting in a downfield shift. The absence of adjacent protons leads to a singlet. |

Predicted ¹³C NMR Data

The carbon NMR spectrum is expected to show two signals corresponding to the two distinct carbon environments.

| Chemical Shift (δ) (ppm) | Assignment | Rationale and Comparative Data |

| ~135.5 | Triazole C-H | The carbons of the triazole ring are deshielded due to the presence of the nitrogen atoms. In 2-phenyl-2H-1,2,3-triazole, the triazole carbons appear at δ 135.86 ppm[1]. |

| ~55.0 | N-CH₂-Cl | This carbon is shifted downfield due to the attachment of the electronegative chlorine atom and the nitrogen of the triazole ring. |

Experimental Protocol for NMR Analysis

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Caption: Standard workflow for NMR analysis of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of dry this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended for unambiguous assignment): Acquire 2D correlation spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-N, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~3125 | Medium | Aromatic C-H Stretch | This absorption is characteristic of C-H bonds on an aromatic ring, such as the triazole ring. |

| ~1550 | Medium | C=C Stretch | Corresponds to the stretching of the carbon-carbon double bonds within the triazole ring. |

| ~1410 | Medium | C-N Stretch | Relates to the stretching of the carbon-nitrogen bonds within the triazole ring. |

| ~1250 | Medium | CH₂ Wag | This is a characteristic bending vibration for a methylene group adjacent to a halogen. |

| ~750 | Strong | C-Cl Stretch | A strong absorption in the fingerprint region is expected for the carbon-chlorine single bond stretch. |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the thin solid film method is a rapid and effective way to obtain a high-quality IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound into a clean vial.

-

Dissolution: Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid[2][3].

-

Film Deposition: Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[2][3].

-

Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate[2][3].

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can provide clues about the molecular structure. Electron Ionization (EI) is a common technique for small, relatively stable molecules.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular ion peak (M⁺) for this compound (C₃H₄ClN₃) is expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third that of the M peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

Expected Molecular Ion Peaks:

-

M⁺ ([C₃H₄³⁵ClN₃]⁺): m/z 117

-

[M+2]⁺ ([C₃H₄³⁷ClN₃]⁺): m/z 119

A plausible fragmentation pathway under EI conditions would involve the initial loss of stable neutral molecules or radicals.

Sources

An In-Depth Technical Guide to the Electrophilic Reactivity of 2-(Chloromethyl)-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-2H-1,2,3-triazole is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a stable 1,2,3-triazole ring linked to a reactive chloromethyl group, makes it a valuable building block for the synthesis of a diverse array of functionalized molecules. The 1,2,3-triazole moiety is a well-established pharmacophore, known for its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for amide bonds.[1][2] This guide provides a comprehensive exploration of the electrophilic reactivity of this compound, focusing on its synthesis, electronic properties, and key reactions with various nucleophiles.

Synthesis of this compound

The most common and efficient route to this compound involves a two-step process starting from the corresponding NH-1,2,3-triazole. This method provides regioselective access to the desired N2-substituted isomer.

Step 1: Hydroxymethylation of 1,2,3-Triazole

The first step is the hydroxymethylation of the 1,2,3-triazole ring. This is typically achieved by reacting the NH-triazole with formaldehyde. The reaction generally favors the formation of the thermodynamically more stable 2-hydroxymethyl isomer.[1]

Step 2: Chlorination of 2-(Hydroxymethyl)-2H-1,2,3-triazole

The resulting 2-(hydroxymethyl)-2H-1,2,3-triazole is then converted to the target chloromethyl derivative through a chlorination reaction. A variety of chlorinating agents can be employed, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being common choices.

Electronic Properties and Reactivity

The electrophilic reactivity of this compound is centered on the carbon atom of the chloromethyl group. The 2H-1,2,3-triazole ring plays a crucial role in modulating this reactivity through its electronic effects.

The 1,2,3-triazole ring is an aromatic heterocycle with a delocalized π-electron system. The 2H-1,2,3-triazol-2-yl substituent is generally considered to be electron-withdrawing in nature. This is supported by Hammett substituent constants for similar triazolyl groups, which show positive σ values, indicating an electron-withdrawing effect.[3]

This electron-withdrawing character of the triazole ring has a significant impact on the adjacent chloromethyl group. The inductive pull of electrons away from the methylene carbon increases its electrophilicity, making it more susceptible to nucleophilic attack. This activation is a key feature of the reactivity of this compound.

Caption: Electronic influence of the 2H-1,2,3-triazole ring on the chloromethyl group.

Key Electrophilic Reactions: Nucleophilic Substitutions

The primary mode of electrophilic reactivity for this compound is the Sₙ2 reaction, where a nucleophile displaces the chloride ion. This versatility allows for the introduction of a wide range of functional groups at the methylene position.

Reaction with Azide Nucleophiles

The reaction with sodium azide is a facile process that yields 2-(azidomethyl)-2H-1,2,3-triazole. This product is a valuable intermediate for further transformations, such as the synthesis of amines via Staudinger reduction or for use in "click" chemistry reactions.[1]

Table 1: Reaction of this compound with Sodium Azide

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| This compound | Sodium Azide | DMF | Room Temp. | 2-(Azidomethyl)-2H-1,2,3-triazole |

-

Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Reaction with Oxygen Nucleophiles (Phenoxides and Alkoxides)

Phenoxides and alkoxides readily react with this compound to form the corresponding aryl and alkyl ethers, respectively. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.[1]

Table 2: Reaction of this compound with Phenol

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Phenol | K₂CO₃ | Acetonitrile | 2-(Phenoxymethyl)-2H-1,2,3-triazole |

-

To a solution of phenol (1.1 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in acetonitrile.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

-

Purify by column chromatography if required.

Reaction with Nitrogen Nucleophiles (Amines)

Primary and secondary amines are effective nucleophiles for the substitution of the chloride in this compound, leading to the formation of the corresponding aminomethyl derivatives. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl generated.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF.

-

Add the desired secondary amine (1.2 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reaction with Sulfur Nucleophiles (Thiols)

Thiols, in the form of their corresponding thiolates, are excellent nucleophiles and react efficiently with this compound to form thioethers. The thiolate is typically generated in situ using a base like sodium hydride or potassium carbonate.

-

To a solution of the desired thiol (1.1 eq) in DMF, add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Sources

A Technical Guide to the Theoretical Assessment of 2-(Chloromethyl)-2H-1,2,3-triazole Stability

For: Researchers, Scientists, and Drug Development Professionals

Preamble: The Stability Imperative of N-Chloromethyl Azoles

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] The introduction of a chloromethyl group, specifically at the N2 position to form 2-(Chloromethyl)-2H-1,2,3-triazole, creates a highly versatile synthetic intermediate. This molecule is an electrophilic "handle," enabling the covalent attachment of the triazole moiety to various nucleophilic targets, a critical step in the synthesis of novel pharmaceuticals and functional materials. Azole derivatives are widely used as antifungal agents, underscoring the importance of this chemical class in drug development.[3][4][5][6][7]

However, the very feature that imparts this reactivity—the C-Cl bond activated by the adjacent triazole ring—also raises significant concerns about the molecule's stability. Such N-halomethyl compounds can be highly reactive and potentially energetic, posing challenges for safe handling, storage, and scale-up. An unpredicted decomposition could not only lead to loss of material but also present a significant safety hazard in a laboratory or manufacturing setting.

This guide provides an in-depth framework for proactively assessing the stability of this compound using state-of-the-art theoretical and computational chemistry methods. By simulating potential decomposition pathways in silico, researchers can identify thermodynamic and kinetic vulnerabilities before the molecule is even synthesized. This predictive-first approach embodies the principles of safety-by-design, enabling the rational development of safer handling protocols and informing the design of more stable derivatives. We will explore the causality behind computational choices, detail the protocols for these theoretical investigations, and outline a path for experimental validation, ensuring a holistic and trustworthy assessment.

Part 1: The Computational Strategy — A Predictive Framework for Stability

The core of a theoretical stability analysis lies in understanding the molecule's potential energy surface (PES). Stability is not an absolute property but a relative one, defined by the energy barriers that prevent a molecule from rearranging or decomposing into lower-energy species. Our goal is to identify the most likely decomposition pathways and calculate the activation energies required to initiate them. A high activation energy implies greater kinetic stability.

The overall computational workflow is a multi-step process that integrates quantum mechanical calculations with reaction path analysis.

Caption: A workflow for the theoretical prediction and experimental validation of chemical stability.

Choosing the Right Theoretical Tools

The accuracy of any computational prediction is fundamentally dependent on the chosen method and basis set. For molecules like this compound, which contain heteroatoms and may involve complex electronic effects, Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy.[8][9][10]

-

Causality Behind the Choice:

-

Functional Selection: The choice of the DFT functional is critical. For energetic materials and reaction kinetics, hybrid functionals like B3LYP are a common starting point. However, range-separated hybrid functionals, such as M06-2X , often provide more accurate barrier heights (activation energies) and are recommended for this type of analysis.[9][11]

-

Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ are advisable.[12] The inclusion of diffuse functions (++) is important for describing anions that might form during decomposition, and polarization functions (d,p) are essential for accurately describing bonding.

-

Protocol: Ground State Optimization

The first step is to find the lowest energy structure (the ground state geometry) of the molecule.

-

Input Structure: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, IQMol).

-

Calculation Setup: In a computational chemistry package (e.g., Gaussian, ORCA), define the calculation with the following keywords:

-

# M062X/6-311++G(d,p) Opt Freq

-

Opt requests a geometry optimization.

-

Freq requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution & Verification: Run the calculation. A successful optimization is confirmed by two criteria:

-

The optimization converges, meeting the software's default criteria for forces and displacement.

-

The subsequent frequency calculation shows zero imaginary frequencies , confirming the structure is a true energy minimum.

-

Part 2: Investigating Plausible Decomposition Pathways

The instability of this compound likely originates from a few key reactive pathways. We must model each of these to determine which is the most kinetically favorable (i.e., has the lowest activation energy).

Caption: Potential decomposition pathways for this compound.

Pathway A: C-Cl Bond Homolysis (Bond Dissociation Energy)

The simplest decomposition pathway is the homolytic cleavage of the weakest bond. The energy required for this is the Bond Dissociation Energy (BDE).[13] A low BDE for the C-Cl bond would indicate a propensity for radical formation.

-

Protocol: BDE Calculation

-

Optimized Reactant: Use the optimized structure of this compound from the previous step. Note its total electronic energy (E_parent).

-

Fragment Optimization: Create the two radical fragments that result from breaking the C-Cl bond: the 2-(methyl)-2H-1,2,3-triazolyl radical and a chlorine radical (Cl•).

-

Optimize the geometry of each fragment individually using the same level of theory (M06-2X/6-311++G(d,p)). Crucially, the multiplicity must be set to doublet for these radical species. [14]

-

Record the total electronic energies of the optimized fragments (E_frag1 and E_frag2).

-

Calculate BDE: The electronic BDE (D_e) is calculated as: D_e = (E_frag1 + E_frag2) - E_parent

-

Include Zero-Point Energy (ZPE): For a more accurate BDE (D_0), include the zero-point vibrational energy corrections from the frequency calculations for each species.[13][15] D_0 = (E_frag1+ZPE_frag1 + E_frag2+ZPE_frag2) - (E_parent+ZPE_parent)

-

Pathway B & C: HCl Elimination and Ring Fragmentation

These pathways are more complex than simple bond cleavage as they involve the simultaneous breaking and forming of multiple bonds. To calculate the activation energy for these reactions, we must locate the Transition State (TS) on the potential energy surface.[16]

-

Protocol: Transition State Search

-

Initial Guess: A good initial guess for the TS geometry is essential. This can be generated by modifying the reactant geometry to resemble the expected transition state (e.g., stretching the C-Cl and an adjacent C-H bond for HCl elimination) or by using specialized algorithms like Synchronous Transit-Guided Quasi-Newton (STQN) methods available in software like Gaussian.

-

TS Optimization: Run a TS optimization calculation. Keywords will typically be Opt=(TS, CalcFC) or Opt=(TS, NoEigenTest).

-

TS Verification (Frequency Analysis): A true transition state is a first-order saddle point on the PES. The frequency calculation for the optimized TS geometry MUST have exactly one imaginary frequency .[16] This imaginary frequency corresponds to the vibrational mode that moves the atoms along the reaction coordinate, from reactant to product.

-

Reaction Path Verification (IRC): To confirm that the located TS connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed.[17] This calculation maps the minimum energy path downhill from the TS in both the forward and reverse directions, ideally leading to the reactant and product minima.

-

Part 3: Data Interpretation and Benchmarking

Constructing the Reaction Energy Profile

The key metric is the activation energy (Ea), which is the energy difference between the transition state and the reactant.

Ea = E_TransitionState - E_Reactant (including ZPE corrections)

The pathway with the lowest activation energy is the most likely decomposition route.

| Decomposition Pathway | Reactant Energy (Hartree) | TS Energy (Hartree) | Product Energy (Hartree) | Activation Energy (kcal/mol) |

| A: C-Cl Homolysis (BDE) | -685.12345 | N/A (approximated by BDE) | -684.99876 | ~78.3 |

| B: HCl Elimination | -685.12345 | -685.06123 | -685.13456 | 39.1 |

| C: Ring Fragmentation | -685.12345 | -685.04321 | -685.15678 | 50.4 |

| Note: The energy values above are hypothetical and for illustrative purposes only. A real calculation would provide precise values. |

In this illustrative example, HCl Elimination (Pathway B) has the lowest activation energy (39.1 kcal/mol), suggesting it is the most likely thermal decomposition pathway under kinetic control. This insight is critical for process safety, indicating that the evolution of corrosive HCl gas is a primary hazard to anticipate.

Part 4: Experimental Validation — Grounding Theory in Reality

Computational predictions, while powerful, must be validated by experimental data to be fully trustworthy.[18][19][20] Thermal analysis techniques are ideal for correlating theoretical predictions with observable material properties.[21][22]

Key Techniques: DSC and TGA

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated.[23] It can detect the onset of an exothermic decomposition event, providing a temperature at which the material becomes unstable.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[24][25] It is particularly useful for validating pathways that involve the loss of a gaseous product, such as HCl or N2.[26]

Protocol: Thermal Hazard Assessment

-

Sample Preparation: A small, precise amount of synthesized this compound is placed in an appropriate DSC or TGA pan.

-

Atmosphere: Run the experiment under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal stability without oxidative effects.[27]

-

Heating Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a relevant temperature range (e.g., 30 °C to 400 °C).

-

Data Correlation:

-

An sharp exothermic peak in the DSC scan indicates the onset of decomposition. This temperature can be qualitatively compared to the predicted activation energies (lower Ea often corresponds to a lower onset temperature).

-

A mass loss step in the TGA curve should correspond to the molecular weight of the predicted leaving group. For Pathway B, a mass loss corresponding to HCl (approx. 36.5 g/mol ) would provide strong evidence for the HCl elimination mechanism.

-

The combination of DSC and TGA provides a comprehensive thermal profile.[25][28] If the TGA shows a mass loss at the same temperature that the DSC shows a sharp exotherm, it provides strong validation for the predicted decomposition pathway.

Conclusion and Outlook

The theoretical framework detailed in this guide provides a robust, safety-forward approach to understanding the stability of reactive intermediates like this compound. By leveraging the predictive power of DFT calculations to map out potential decomposition pathways and their associated energy barriers, researchers can anticipate potential hazards, guide safer experimental design, and make informed decisions in the drug development pipeline. The crucial final step of validating these theoretical insights with experimental thermal analysis (DSC/TGA) closes the loop, creating a self-validating system that enhances both the scientific integrity and the safety of the research process. This integrated computational and experimental strategy is indispensable for the modern chemical research and development professional.

References

-

Computationally Efficient Methodology to Calculate C−H and C−X (X = F, Cl, and Br) Bond Dissociation Energies in Haloalkanes. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

-

Using Potential Energy Surfaces of Diatomic Molecules to Determine the Bond Dissociation Energy via Computational Chemistry. Eagle Scholar. Available from: [Link]

-

Bond-Dissociation Energies (BDEs). Rowan Scientific. Available from: [Link]

-

Bond Dissociation Energy with Gaussian16. Dr. Joaquin Barroso's Blog. Available from: [Link]

-

When theory came first: a review of theoretical chemical predictions ahead of experiments. SN Applied Sciences. Available from: [Link]

-

Calculating Bond Enthalpies - Measuring Bond Dissociation Energies with Computational Chemistry. YouTube. Available from: [Link]

-

Guided discovery of chemical reaction pathways with imposed activation. RSC Publishing. Available from: [Link]

-

Computational Chemical Synthesis Analysis and Pathway Design. PMC - NIH. Available from: [Link]

-

Computational Chemical Synthesis Analysis and Pathway Design. Frontiers. Available from: [Link]

-

Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU. Available from: [Link]

-

Theoretical Studies of the Sensitivity of Energetic Materials. DTIC. Available from: [Link]

-

Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. ACS Omega - ACS Publications. Available from: [Link]

-

Density calculation of energetic materials a Comparison and linear... ResearchGate. Available from: [Link]

-

Study on stability of highly energetic materials. Lawrence Livermore National Laboratory. Available from: [Link]

-

Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. NIH. Available from: [Link]

-

DSC vs TGA analysis. Universal Lab Blog. Available from: [Link]

-

Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. NIH. Available from: [Link]

-

Theoretical predictions and experimental verification on the phase stability of enthalpy-stabilized HE TMREB2s. ResearchGate. Available from: [Link]

-

What are the ways to ensure thermodynamic stability of a DFT modelled new structure? ResearchGate. Available from: [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available from: [Link]

-

What's the difference between DSC and TGA analysis? XRF Scientific. Available from: [Link]

-

Multifunctional Copper-Doped Fe3O4/rGO Hybrid: Toward Energy Storage, Water Splitting, and Hydrovoltaic Applications. ACS Publications. Available from: [Link]

-

DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. Available from: [Link]

-

Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy. MDPI. Available from: [Link]

-

When Theory Came First: A Review of Theoretical Chemical Predictions Ahead of Experiments. ChemRxiv. Available from: [Link]

-

Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available from: [Link]

-

Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. Aidic. Available from: [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC - NIH. Available from: [Link]

-

Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study. PubMed. Available from: [Link]

-

Synthesis of 1, 2, 3-Triazole Derivatives. wjhx.org.cn. Available from: [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. PubMed. Available from: [Link]

-

Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ResearchGate. Available from: [Link]

-

Synthesis of 2H-1,2,3-triazole by Buchwald's method. ResearchGate. Available from: [Link]

-

Resurgence and Repurposing of Antifungal Azoles by Transition Metal Coordination for Drug Discovery. MDPI. Available from: [Link]

-

Current and Emerging Azole Antifungal Agents. PMC - PubMed Central. Available from: [Link]

-

Trends in the activity of mold-active azole agents against Aspergillus fumigatus clinical isolates with and without cyp51 alterations from Europe and North America (2017-2021). PubMed. Available from: [Link]

-

Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring. PubMed. Available from: [Link]

-

Synthesis and systemic fungicidal activity of silicon-containing azole derivatives. PubMed. Available from: [Link]

Sources

- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1, 2, 3-Triazole Derivatives [manu56.magtech.com.cn]

- 3. mdpi.com [mdpi.com]

- 4. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trends in the activity of mold-active azole agents against Aspergillus fumigatus clinical isolates with and without cyp51 alterations from Europe and North America (2017-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and systemic fungicidal activity of silicon-containing azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bond-Dissociation Energies | Rowan [rowansci.com]

- 14. m.youtube.com [m.youtube.com]

- 15. scholar.umw.edu [scholar.umw.edu]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. s3.smu.edu [s3.smu.edu]

- 18. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 24. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 25. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 26. aidic.it [aidic.it]

- 27. pubs.acs.org [pubs.acs.org]

- 28. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to 2-(Chloromethyl)-2H-1,2,3-triazole (CAS 80199-90-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Chloromethyl)-2H-1,2,3-triazole, a versatile heterocyclic compound with significant potential in various scientific fields. We will delve into its chemical properties, synthesis, handling, and potential applications, offering insights grounded in established scientific principles and practices.

Compound Identification and Physicochemical Properties

This compound is a five-membered aromatic heterocycle characterized by a triazole ring substituted with a chloromethyl group.[1] This seemingly simple structure is a powerful building block in organic synthesis due to the reactive nature of the chloromethyl group, which allows for a variety of functionalization reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80199-90-2 | [1] |

| Molecular Formula | C₃H₄ClN₃ | [1] |

| Molecular Weight | 117.54 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2 | [1] |

| InChI Key | PRGPKCHJKNCEOZ-UHFFFAOYSA-N | [1] |

| SMILES | C1=NN(N=C1)CCl | [1] |

| Predicted XlogP | 0.9 | [2] |

| Appearance | Colorless oil (predicted) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent and efficient approach.[1] A particularly effective strategy involves a three-component reaction to first synthesize the corresponding 2-hydroxymethyl derivative, which is then chlorinated.[7]

Experimental Protocol: Three-Component Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles followed by Chlorination

This protocol is based on a general method for the synthesis of 2-substituted-1,2,3-triazoles and is a logical pathway to the target compound.

Step 1: Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazole Intermediate

-

Reaction Setup: To a solution of an appropriate alkyne (1.0 eq) and sodium azide (1.2 eq) in a suitable solvent such as a mixture of t-BuOH and water, add a copper(I) catalyst (e.g., copper(I) iodide, 5 mol%).

-

Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 2-hydroxymethyl-2H-1,2,3-triazole.

Step 2: Chlorination of the Hydroxymethyl Intermediate

-

Reaction Setup: Dissolve the 2-hydroxymethyl-2H-1,2,3-triazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or chloroform.

-

Chlorinating Agent: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (1.1 eq), dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction with ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Caption: Synthesis workflow for this compound.

Safe Handling and Storage

3.1. Hazard Identification

-

Skin and Eye Irritation: Likely to be an irritant to the skin and eyes.[8][9]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[8][9]

-

Potential for Sensitization: As with many reactive organic compounds, there is a potential for skin sensitization.

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[8][10]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[8]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, consider an apron or coveralls.

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[10]

3.3. First Aid Measures

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][9]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

3.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Caption: Key considerations for the safe handling and storage of this compound.

Applications and Biological Activity

The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry, and this compound serves as a valuable precursor for the synthesis of a wide range of biologically active molecules.[1][11]

-

Pharmaceuticals: It is a key building block for the development of novel drugs with potential antimicrobial and anticancer properties.[1] The triazole ring can act as a bioisostere for other functional groups, enhancing the pharmacological profile of a molecule.

-

Agrochemicals: The bioactive properties of triazoles are utilized in the development of new pesticides and herbicides.[1]

-

Material Science: The ability to functionalize the chloromethyl group makes this compound useful in creating specialized polymers and materials with tailored chemical properties.[1]

The biological activity of triazole-containing compounds is diverse. They are known to exhibit antifungal, antibacterial, antiviral, and anticancer activities.[1] While the specific mechanism of action for this compound itself is not extensively studied, its derivatives are designed to interact with various biological targets. For instance, in the context of anticancer drug development, triazole-containing compounds have been shown to inhibit enzymes crucial for cancer cell proliferation.

Caption: Major application areas of this compound.

Spectral Data Analysis

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | A singlet for the two protons of the chloromethyl group (CH₂Cl), and two distinct signals for the two protons on the triazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and the triazole ring. |

| ¹³C NMR | Signals corresponding to the two unique carbons of the triazole ring and one for the chloromethyl carbon. The triazole carbons are expected in the aromatic region, while the CH₂Cl carbon will be further upfield.[1] |

| Mass Spec (HRMS) | The molecular ion peak corresponding to the exact mass of C₃H₄ClN₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic triazole ring and the aliphatic chloromethyl group, as well as C=N and N=N stretching vibrations within the triazole ring. |

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and its role as a precursor to a wide array of functional molecules. Its applications in pharmaceuticals, agrochemicals, and material science are continually expanding. A thorough understanding of its synthesis, properties, and safe handling is paramount for researchers and scientists working with this valuable chemical building block. Further investigation into its specific biological mechanisms of action will undoubtedly open new avenues for drug discovery and development.

References

-

Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum - SciELO South Africa. Available at: [Link]

-

This compound - PubChemLite. Available at: [Link]

-

Synthesis of 2H-1,2,3-triazoles - Organic Chemistry Portal. Available at: [Link]

-

Regioective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 CH Activation. Available at: [Link]

-

Efficient Synthesis of 2-Substituted-1,2,3-triazoles | Organic Letters - ACS Publications. Available at: [Link]

-

2H?1,2,3?Triazole | Request PDF - ResearchGate. Available at: [Link]

-

This compound - PubChemLite. Available at: [Link]

-

1,2,3-Triazole - Wikipedia. Available at: [Link]

-

An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PubMed Central. Available at: [Link]

-

Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles - ResearchGate. Available at: [Link]

-

1H-1,2,3-Triazole - American Chemical Society. (2020-12-07). Available at: [Link]

Sources

- 1. Buy this compound | 80199-90-2 [smolecule.com]

- 2. PubChemLite - this compound (C3H4ClN3) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2H-1,2,3-Triazole CAS#: 288-35-7 [m.chemicalbook.com]

- 6. acs.org [acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]

Methodological & Application

Application Notes and Protocols: Leveraging 2-(Chloromethyl)-2H-1,2,3-triazole in Post-Click Chemistry Functionalization

Introduction: Beyond the Click - The Latent Reactivity of Triazoles

The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are high-yielding, wide in scope, and simple to perform.[1] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that stereospecifically unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] This triazole linkage is more than just a passive connector; its inherent stability to metabolic degradation, coupled with its ability to participate in hydrogen bonding and dipole interactions, has made it a privileged scaffold in drug discovery, bioconjugation, and materials science.[3][4]

While the formation of the triazole ring is often the endpoint, a more nuanced approach involves the use of pre-functionalized "click" reagents that introduce latent reactivity. This allows for a multi-stage functionalization strategy, where the robust triazole linkage is first established, followed by a secondary chemical transformation at a distal site. It is in this context that 2-(Chloromethyl)-2H-1,2,3-triazole emerges as a powerful and versatile building block. This application note provides a comprehensive guide to the strategic use of this compound, detailing its synthesis, reactivity, and application in post-click chemistry modification protocols.

The Strategic Advantage of this compound

The 2-substituted-2H-1,2,3-triazole isomer offers distinct electronic and steric properties compared to its more commonly synthesized 1,4-disubstituted counterpart. The synthesis of 2-substituted-1,2,3-triazoles can be achieved through a one-pot, three-component reaction involving an alkyne, sodium azide, and formaldehyde, which yields a 2-hydroxymethyl-2H-1,2,3-triazole intermediate.[5] This intermediate can then be readily converted to the more reactive 2-(chloromethyl) derivative.[5]

The primary utility of this compound lies in its capacity to act as a potent electrophile. The chloromethyl group, activated by the electron-withdrawing nature of the adjacent triazole ring, is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the covalent attachment of a wide array of nucleophiles, including phenols, thiols, amines, and azides, in a secondary functionalization step after the initial click reaction has been performed to introduce the triazole moiety.

Reaction Mechanism: Post-Click Alkylation

The core reactivity of this compound is a standard nucleophilic substitution reaction (SN2). A nucleophile (Nu:) attacks the electrophilic methylene carbon, displacing the chloride ion and forming a new carbon-nucleophile bond.

Caption: Post-click alkylation workflow.

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound. Researchers should optimize these conditions based on the specific substrates and desired outcomes.

Protocol 1: Synthesis of a 1,4-Disubstituted-2-(chloromethyl)-2H-1,2,3-triazole via CuAAC

This protocol describes the initial click reaction to generate the functionalized triazole.

Materials:

-

Azide-functionalized substrate (e.g., benzyl azide)

-

Alkyne-functionalized substrate (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

This compound

-

Solvent: t-butanol/water (1:1) or other suitable solvent system

-

Nitrogen or Argon source

Procedure:

-

In a round-bottom flask, dissolve the azide-functionalized substrate (1.0 eq) and the alkyne-functionalized substrate (1.0 eq) in the chosen solvent system.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the active Cu(I) catalyst.[6]

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution. The solution will often turn a yellow-green color, indicating the formation of the active Cu(I) species.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[3]

-